Pralatrexate

Description

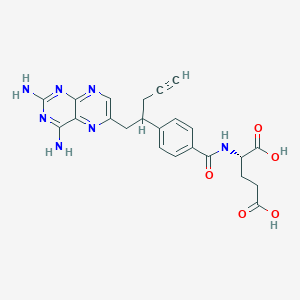

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSBUKJUDHAQEA-WMCAAGNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048578 | |

| Record name | Pralatrexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in shloroform and ethanol, Soluble in aqueous solutions at pH 6.5 or higher | |

| Record name | Pralatrexate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white to yellow solid | |

CAS No. |

146464-95-1 | |

| Record name | Pralatrexate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146464-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pralatrexate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146464951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralatrexate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06813 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pralatrexate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=754230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pralatrexate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-[[4-[4-[(1RS)-1-[(2,4-diaminopteridin-6-yl)methyl]but-3-ynyl]benzoyl]amino]pentanedioc acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRALATREXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8Q8I19Q20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pralatrexate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Pralatrexate in T-Cell Lymphoma: A Mechanistic Deep Dive

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Pralatrexate, a potent antifolate, has emerged as a significant therapeutic agent in the management of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3][4][5] Its efficacy is rooted in a sophisticated mechanism of action that overcomes some limitations of earlier-generation antifolates like methotrexate. This guide provides an in-depth exploration of the molecular and cellular pharmacology of this compound, detailing its transport, intracellular metabolism, and primary target engagement. Furthermore, we present established experimental protocols to enable researchers to probe and validate these mechanisms in a laboratory setting. This document is intended to serve as a comprehensive resource for scientists and drug development professionals seeking a deeper understanding of this compound's therapeutic rationale in T-cell lymphoma.

Introduction: The Clinical Challenge of T-Cell Lymphoma and the Advent of this compound

Peripheral T-cell lymphomas (PTCLs) represent a heterogeneous group of aggressive non-Hodgkin lymphomas with historically poor prognoses.[1] Treatment strategies have often been extrapolated from B-cell lymphoma protocols, yielding suboptimal outcomes and highlighting an urgent need for novel therapeutic approaches.[6] this compound was the first drug approved by the U.S. Food and Drug Administration (FDA) specifically for patients with relapsed or refractory PTCL, marking a significant advancement in the treatment landscape for this challenging disease.[1][3][5]

This compound is a 10-deazaaminopterin analogue of methotrexate, rationally designed for enhanced efficacy.[7][8] Its chemical structure confers a higher affinity for key cellular components involved in its uptake and retention, leading to superior antitumor activity compared to methotrexate in preclinical models.[4][7] Understanding the intricacies of its mechanism of action is paramount for optimizing its clinical use, identifying potential resistance mechanisms, and developing next-generation antifolates.

The Core Mechanism: A Multi-Step Process of Cellular Infiltration and Metabolic Disruption

The therapeutic effect of this compound is not merely the result of inhibiting a single enzyme, but rather a cascade of events that begins with its entry into the cancer cell and culminates in the induction of apoptosis. This multi-step process can be dissected into three critical phases: cellular uptake, intracellular retention via polyglutamylation, and inhibition of dihydrofolate reductase.

Enhanced Cellular Uptake via Reduced Folate Carrier-1 (RFC-1)

The journey of this compound into the T-cell lymphoma cell is primarily mediated by the reduced folate carrier-1 (RFC-1), a transmembrane protein responsible for transporting folates and antifolates into the cell.[1][9][10] this compound was specifically designed to have a high affinity for RFC-1.[10][11][12] This enhanced affinity translates to a significantly more efficient internalization into tumor cells compared to methotrexate.[1][7]

Studies have demonstrated that the rate of influx of this compound is approximately 14 times that of methotrexate, a crucial factor contributing to its potent cytotoxicity.[1][11] This preferential uptake by cells expressing high levels of RFC-1, which can include malignant cells, provides a degree of therapeutic selectivity.[3][9]

Intracellular Retention: The Role of Folylpolyglutamyl Synthase (FPGS)

Once inside the cell, this compound is a superior substrate for the enzyme folylpolyglutamyl synthase (FPGS) compared to methotrexate.[1][10][11] FPGS catalyzes the addition of multiple glutamate residues to this compound, a process known as polyglutamylation.[1][9][13] These polyglutamylated forms of this compound are larger and more negatively charged, leading to their prolonged intracellular retention.[1][8]

This increased intracellular half-life allows for sustained inhibition of its target enzyme and is a key determinant of this compound's cytotoxic activity.[1][8] The differential activity of FPGS in normal versus malignant cells may also contribute to the therapeutic window of this compound.[8]

The Primary Target: Potent Inhibition of Dihydrofolate Reductase (DHFR)

The principal molecular target of this compound is dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[9][11][14] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[9][11][15]

By competitively and potently inhibiting DHFR, this compound depletes the intracellular pool of THF.[9] This leads to an interruption of DNA synthesis, cell cycle arrest, and ultimately, programmed cell death (apoptosis) in rapidly proliferating cancer cells.[2][3][9][16] this compound exhibits a very high affinity for DHFR, with a Ki value reported to be in the picomolar range.[14]

This compound's Mechanism of Action: A Visual Guide

Caption: this compound's cellular uptake, activation, and target inhibition pathway.

Experimental Validation: Protocols for Mechanistic Studies

To rigorously investigate the mechanism of action of this compound, a series of in vitro experiments can be employed. The following protocols provide a framework for assessing the key aspects of its pharmacology.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent and time-dependent effects of this compound on T-cell lymphoma cell lines.

Protocol: MTT/XTT Assay

-

Cell Seeding: Plate T-cell lymphoma cells (e.g., Jurkat, HuT 78) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted drug to the respective wells, resulting in a final volume of 200 µL. Include a vehicle control (medium only).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Reagent Addition: Add 50 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay directly measures the inhibitory effect of this compound on DHFR activity.[15]

Protocol: Spectrophotometric DHFR Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

-

Substrate Solution: Prepare a fresh solution of dihydrofolic acid (DHF) in the assay buffer.

-

Cofactor Solution: Prepare a fresh solution of NADPH in the assay buffer.

-

Enzyme Solution: Dilute recombinant human DHFR enzyme in the assay buffer.

-

Inhibitor Solution: Prepare serial dilutions of this compound.

-

-

Assay Setup (in a 96-well UV-transparent plate):

-

Blank: Assay buffer.

-

Enzyme Control: Assay buffer, NADPH, and DHFR enzyme.

-

Inhibitor Wells: Serial dilutions of this compound, NADPH, and DHFR enzyme.

-

-

Pre-incubation: Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the DHF substrate to all wells.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each this compound concentration and calculate the IC50 value.[15]

Experimental Workflow for DHFR Inhibition Assay

Caption: Step-by-step workflow for the in vitro DHFR inhibition assay.

Mechanisms of Resistance

Despite its efficacy, acquired resistance to this compound can emerge. Understanding these mechanisms is crucial for predicting treatment outcomes and developing strategies to overcome resistance.

-

Impaired Cellular Uptake: Downregulation of RFC-1 expression or mutations in the SLC19A1 gene (which encodes RFC-1) can reduce this compound influx, thereby conferring resistance.[10]

-

Defective Polyglutamylation: Decreased expression or activity of FPGS can lead to reduced intracellular retention of this compound, diminishing its cytotoxic effects.[8][10]

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated proteins (MRPs), can actively pump this compound out of the cell.[1]

-

Alterations in DHFR: Increased expression of DHFR or mutations that reduce the binding affinity of this compound can also contribute to resistance.[10]

Quantitative Data Summary

| Parameter | Value | Cell Line/Condition | Reference |

| DHFR Inhibition (Ki) | 13.4 pM | N/A | [14] |

| RFC-1 Transport (Km) | 0.3 µmol/L | N/A | [1] |

| RFC-1 Transport (Vmax/Km) | 12.6 | N/A | [1] |

| IC50 (72 hours) | 0.77 nM - 2.8 nM | Various T-lymphoma cell lines | [14] |

| Clinical Trial (PROPEL Study) | |||

| Overall Response Rate | 27% | Relapsed/refractory PTCL | [1][2] |

| Complete Response | 10% | Relapsed/refractory PTCL | [2] |

Conclusion

This compound's mechanism of action in T-cell lymphoma is a testament to the power of rational drug design. By optimizing cellular uptake and intracellular retention, this compound achieves potent inhibition of its target, DHFR, leading to clinically meaningful responses in a patient population with a high unmet need. The experimental protocols outlined in this guide provide a robust framework for further investigation into the nuanced pharmacology of this compound and other antifolates. A thorough understanding of its mechanism, from molecular interactions to clinical outcomes, is essential for maximizing its therapeutic potential and advancing the development of more effective treatments for T-cell malignancies.

References

-

This compound, a dihydrofolate reductase inhibitor for the potential treatment of several malignancies - PubMed. [Link]

-

Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PubMed Central. [Link]

-

What is the mechanism of this compound? - Patsnap Synapse. [Link]

-

Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC - NIH. [Link]

-

Characterization of newly established this compound-resistant cell lines and the mechanisms of resistance - PMC - PubMed Central. [Link]

-

This compound Shows Promise Against Peripheral T-cell Lymphoma - CancerConnect. [Link]

-

Mechanism of action of this compound. This compound is transported into... - ResearchGate. [Link]

-

This compound | C23H23N7O5 | CID 148121 - PubChem - NIH. [Link]

-

This compound - Wikipedia. [Link]

-

Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PubMed Central. [Link]

-

This compound + Bendamustine for T-Cell Lymphoma · Info for Participants - withpower.com. [Link]

-

Pharmacology of this compound (Folotyn); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. [Link]

-

This compound in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PubMed Central. [Link]

-

This compound - LiverTox - NCBI Bookshelf - NIH. [Link]

-

Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PubMed Central. [Link]

-

Identification of an active, well-tolerated dose of this compound in patients with relapsed or refractory cutaneous T-cell lymphoma | Blood - ASH Publications. [Link]

-

Pooled analysis of this compound single-agent studies in patients with relapsed/refractory peripheral T-cell lymphoma | Blood Advances - ASH Publications. [Link]

-

NCT00364923 | Study of this compound With Vitamin B12 and Folic Acid in Patients With Relapsed or Refractory Peripheral T-cell Lymphoma | ClinicalTrials.gov. [Link]

-

The membrane transport and polyglutamation of this compound, a new-generation dihydrofolate reductase inhibitor - PMC - NIH. [Link]

-

Potential Breakthrough for T-Cell Lymphoma Patients With Drug That Mimics Folic Acid - NewYork-Presbyterian. [Link]

-

This compound injection for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PubMed. [Link]

Sources

- 1. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news.cancerconnect.com [news.cancerconnect.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound injection for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a dihydrofolate reductase inhibitor for the potential treatment of several malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Characterization of newly established this compound-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. This compound | C23H23N7O5 | CID 148121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of Dihydrofolate Reductase (DHFR) by Pralatrexate

Abstract

Pralatrexate, a potent antifolate, represents a significant advancement in chemotherapy, particularly for T-cell lymphomas.[1][2] Its efficacy is rooted in the targeted, high-affinity inhibition of dihydrofolate reductase (DHFR), a pivotal enzyme in cellular metabolism.[3] This guide provides a comprehensive technical overview of the molecular interactions between this compound and DHFR. We will explore the fundamental role of DHFR in the folate pathway, delve into the unique biochemical properties of this compound that enhance its therapeutic index, and detail the precise mechanism of enzymatic inhibition. Furthermore, this document furnishes field-proven, step-by-step experimental protocols for researchers to quantitatively assess DHFR inhibition, both in cell-free systems and cell-based models. Finally, we address the clinical context, discussing mechanisms of resistance and the therapeutic applications of this targeted inhibition strategy.

The Central Role of Dihydrofolate Reductase in Cellular Proliferation

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), utilizing NADPH as a cofactor.[4][5] THF and its derivatives are critical one-carbon donors required for the de novo synthesis of purines and, most critically, thymidylate (dTMP), a necessary precursor for DNA synthesis and repair.[6][7]

The conversion of deoxyuridine monophosphate (dUMP) to dTMP is catalyzed by thymidylate synthase (TS), a reaction in which THF is oxidized back to DHF.[7] For DNA synthesis to continue, the resulting DHF must be rapidly recycled back to THF by DHFR.[6] Consequently, the inhibition of DHFR leads to a depletion of the THF pool, which halts dTMP and purine synthesis, thereby arresting DNA replication and ultimately leading to cell death, a phenomenon often termed "thymineless death".[8][9] This critical role in cell proliferation makes DHFR an outstanding target for anticancer therapeutics.[3][5]

Caption: The central role of DHFR in the folate cycle for DNA synthesis.

This compound: A Structurally Optimized Antifolate

This compound (10-propargyl-10-deazaaminopterin) is a next-generation antifolate rationally designed to overcome some of the limitations of its predecessor, methotrexate (MTX).[10][11] While both drugs target DHFR, this compound possesses key structural modifications that enhance its uptake and retention in tumor cells, leading to superior potency.[10][12][13]

Key advantages of this compound include:

-

Enhanced Cellular Uptake: this compound exhibits a significantly higher affinity for the Reduced Folate Carrier-1 (RFC-1), the primary transporter responsible for folate and antifolate entry into cells.[14][15] Studies have shown that the rate of this compound influx is approximately 14 times that of methotrexate.[15]

-

Increased Polyglutamylation: Once inside the cell, this compound is more efficiently polyglutamylated by the enzyme folylpolyglutamyl synthase (FPGS).[9][15] This process adds glutamate residues to the drug molecule, trapping it within the cell and increasing its inhibitory potency against DHFR.[9][10] The prolonged intracellular half-life of polyglutamylated this compound allows for extended target inhibition.[10]

These properties contribute to a higher intracellular concentration and retention of the active drug in malignant cells, potentially explaining its improved therapeutic index compared to methotrexate.[10][12]

Molecular Mechanism of High-Affinity DHFR Inhibition

This compound functions as a competitive inhibitor of DHFR, binding to the active site with high affinity and preventing the binding of the natural substrate, DHF.[11] This inhibition is potent and leads to the rapid depletion of intracellular THF pools.

| Antifolate | Apparent Ki for DHFR Inhibition | Cellular Uptake (Vmax/Km) | Relative Potency vs. MTX |

| This compound | ~45 nM[10] | 12.6[15] | ~10-130 fold higher[12][13] |

| Methotrexate | ~26 nM[10] | 0.9[15] | 1 (Baseline) |

| Pemetrexed | >200 nM[10] | Not specified | Model-dependent[10] |

| Caption: Comparative biochemical properties of this compound and other antifolates. |

The structural basis for this high-affinity interaction has been elucidated through crystallographic studies of related antifolates with DHFR.[16][17][18] The inhibitor occupies the same binding pocket as the folate substrate, forming extensive hydrogen bonds and van der Waals interactions with key amino acid residues.[18][19] The tight binding of this compound effectively locks the enzyme in an inactive conformation, halting the catalytic cycle.[19] The consequence of this potent inhibition is a cascade of metabolic disruptions, starting with the accumulation of DHF and the depletion of THF.[9] This imbalance leads to an accumulation of dUMP and a depletion of dTMP, causing DNA strand breaks and triggering apoptosis.[9]

Validating Target Engagement: Experimental Protocols

Quantifying the inhibitory effect of this compound on DHFR is fundamental to both preclinical research and drug development. This requires robust and reproducible assays. Below are detailed protocols for a cell-free enzymatic assay and a cell-based proliferation assay.

In Vitro DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay directly measures the enzymatic activity of purified DHFR and its inhibition by compounds like this compound.

Causality and Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as DHF is reduced to THF.[5][20] An inhibitor will slow this reaction rate. The protocol is designed to be self-validating by including controls for enzyme activity (no inhibitor) and background (no enzyme), allowing for the precise calculation of percent inhibition and subsequently the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).[20]

Caption: Experimental workflow for the spectrophotometric DHFR inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 1X assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).[5]

-

NADPH Stock Solution (10 mM): Dissolve NADPH powder in assay buffer. Aliquot and store at -20°C.[20][21]

-

DHF Substrate Stock Solution (10 mM): Dissolve DHF in assay buffer. Prepare fresh daily or store aliquots at -80°C, protected from light.[5][21]

-

DHFR Enzyme: Dilute purified human recombinant DHFR in cold assay buffer to a working concentration that gives a linear rate of reaction for at least 5 minutes.[20] Keep on ice.

-

This compound Stock Solution (10 mM): Dissolve this compound in an appropriate solvent (e.g., DMSO), then create serial dilutions in assay buffer for the dose-response curve.

-

-

Assay Procedure (96-well UV-transparent plate):

-

Set up a plate reader to measure absorbance at 340 nm in kinetic mode at a controlled temperature (e.g., 25°C).[5]

-

To appropriate wells, add:

-

Assay Buffer

-

NADPH (final concentration ~100 µM)

-

This compound dilutions or vehicle (for enzyme control)

-

DHFR enzyme working solution

-

-

Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.[21]

-

Initiate the reaction by adding DHF substrate (final concentration ~50 µM).

-

Immediately begin kinetic reading, recording the absorbance at 340 nm every 15-20 seconds for 5-10 minutes.[5][22]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100.[20]

-

Plot percent inhibition versus the logarithm of the this compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Cell-Based Proliferation Assay (MTT/WST-1)

This assay assesses the cytotoxic effect of this compound on cancer cell lines, providing a biologically relevant measure of its overall efficacy.

Causality and Principle: This method relies on the principle that metabolically active, viable cells can reduce a tetrazolium salt (like MTT or WST-1) to a colored formazan product.[23][24] The amount of formazan produced is directly proportional to the number of viable cells.[25] By treating cells with varying concentrations of this compound, one can generate a dose-response curve and calculate a GI₅₀ (concentration for 50% growth inhibition), which reflects the drug's impact on cellular uptake, metabolism, and target inhibition. It is crucial to use nucleoside-free medium, as external sources of thymidine or purines can rescue cells from antifolate toxicity, confounding the results.[26]

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture a relevant cancer cell line (e.g., a T-cell lymphoma line like H9 or a non-small cell lung cancer line like NCI-H460) in appropriate nucleoside-free culture medium.[10]

-

Harvest cells during the logarithmic growth phase.

-

Determine the optimal cell seeding density to ensure cells remain in logarithmic growth for the duration of the experiment.[23]

-

Seed the cells into a 96-well tissue culture plate and allow them to adhere overnight.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete, nucleoside-free culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of this compound (or vehicle control).

-

Incubate the plate for a period relevant to the cell cycle (e.g., 72 hours).

-

-

Assay Procedure (using MTT as an example):

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[23]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[23]

-

Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[23]

-

Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[23]

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the media-only blank wells from all other readings.

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot the percentage of viable cells against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI₅₀ value.

-

Mechanisms of Resistance to this compound

Despite its enhanced design, acquired resistance to this compound can emerge, representing a significant clinical challenge. The primary mechanisms of resistance often mirror those seen with other antifolates and include:

-

Impaired Cellular Uptake: Downregulation or mutation of the RFC-1 transporter can reduce the influx of this compound into the cancer cell.[10][27]

-

Increased DHFR Expression: Amplification of the DHFR gene leads to overexpression of the target enzyme, requiring higher intracellular drug concentrations to achieve effective inhibition.[27][28]

-

Impaired Polyglutamylation: Decreased activity of the FPGS enzyme can lead to reduced intracellular retention of this compound, diminishing its long-term inhibitory effect.[10][27]

Understanding these resistance pathways is crucial for developing combination therapies that can overcome or circumvent them.[28]

Clinical Applications and Future Directions

This compound was the first drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][29][30] Its approval was based on its ability to produce durable responses in this difficult-to-treat patient population.[2][15]

Current research is focused on expanding the utility of this compound to other malignancies and exploring its use in combination with other therapeutic agents.[3][31] The insights gained from studying its precise mechanism of DHFR inhibition continue to inform the development of next-generation antifolates with even greater selectivity and potency.[3]

Conclusion

The inhibition of DHFR by this compound is a clinically validated strategy for cancer therapy. This compound's rational design, which confers superior cellular uptake and retention compared to older antifolates, results in potent and sustained inhibition of its target. This leads to the disruption of essential metabolic pathways required for DNA synthesis and, ultimately, the selective death of rapidly proliferating cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this interaction further, aiding in the discovery of novel therapeutic strategies and the optimization of existing treatment regimens.

References

-

Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]

-

Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

-

What is the mechanism of this compound? - Patsnap Synapse. (2024, July 17). Retrieved January 3, 2026, from [Link]

-

Mechanism of action of this compound. This compound is transported into... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

-

Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]

-

Characterization of newly established this compound-resistant cell lines and the mechanisms of resistance - PMC - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]

-

The Science Behind this compound: Mechanism, Synthesis, and Future Directions in Cancer Treatment - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 3, 2026, from [Link]

-

This compound - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

-

This compound Injection: Package Insert / Prescribing Info / MOA - Drugs.com. (n.d.). Retrieved January 3, 2026, from [Link]

-

Pharmacology of this compound (Folotyn); Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2025, March 15). Retrieved January 3, 2026, from [Link]

-

This compound Pharmacology and Clinical Development - ResearchGate. (2025, June 17). Retrieved January 3, 2026, from [Link]

-

FOLOTYN Label - accessdata.fda.gov. (n.d.). Retrieved January 3, 2026, from [Link]

-

Dihydrofolate reductase - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

-

One-Carbon Metabolism in Health and Disease - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

-

This compound - Medical Clinical Policy Bulletins - Aetna. (n.d.). Retrieved January 3, 2026, from [Link]

-

One-Carbon Metabolism–Genome Interactions in Folate-Associated Pathologies - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

-

Dihydrofolate reductase - Proteopedia, life in 3D. (2024, January 21). Retrieved January 3, 2026, from [Link]

-

Generation of this compound resistant T-cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

-

DHFR2 RNA directly regulates dihydrofolate reductase and its expression level impacts folate one carbon metabolism - PubMed. (2025, February 28). Retrieved January 3, 2026, from [Link]

-

Clinical Policy: this compound (Folotyn) - PA Health & Wellness. (n.d.). Retrieved January 3, 2026, from [Link]

-

The impact of 5-formyltetrahydrofolate on the anti-tumor activity of this compound, as compared to methotrexate, in HeLa Cells in vitro - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

-

The anti-tumor activity of this compound (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma | Oncotarget. (2020, May 5). Retrieved January 3, 2026, from [Link]

-

Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

-

Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PubMed Central. (n.d.). Retrieved January 3, 2026, from [Link]

-

Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric) - Assay Genie. (n.d.). Retrieved January 3, 2026, from [Link]

-

Methotrexate and this compound - PMC - PubMed Central - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

-

The anti-tumor activity of this compound (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma - NIH. (2020, May 5). Retrieved January 3, 2026, from [Link]

-

Modulation of antifolate cytotoxicity by metabolites from dying cells in a lymphocyte clonal assay - PMC - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

-

1RF7: STRUCTURE OF DIHYDROFOLATE REDUCTASE COMPLEXED WITH DIHYDROFOLATE - RCSB PDB. (n.d.). Retrieved January 3, 2026, from [Link]

-

4 Methods for Measuring Cell Proliferation - ABclonal. (2019, August 29). Retrieved January 3, 2026, from [Link]

-

Structural characteristics of antifolate dihydrofolate reductase enzyme interactions | Request PDF - ResearchGate. (2025, August 9). Retrieved January 3, 2026, from [Link]

-

Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding - NIH. (n.d.). Retrieved January 3, 2026, from [Link]

-

Methotrexate and this compound - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

-

1DRF: CRYSTAL STRUCTURE OF HUMAN DIHYDROFOLATE REDUCTASE COMPLEXED WITH FOLATE - RCSB PDB. (n.d.). Retrieved January 3, 2026, from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Medical Clinical Policy Bulletins | Aetna [aetna.com]

- 3. nbinno.com [nbinno.com]

- 4. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-Carbon Metabolism–Genome Interactions in Folate-Associated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methotrexate and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The impact of 5-formyltetrahydrofolate on the anti-tumor activity of this compound, as compared to methotrexate, in HeLa Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

- 14. researchgate.net [researchgate.net]

- 15. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. researchgate.net [researchgate.net]

- 18. rcsb.org [rcsb.org]

- 19. Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding: modulation of dynamics within a structural state - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. assaygenie.com [assaygenie.com]

- 22. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

- 23. atcc.org [atcc.org]

- 24. blog.abclonal.com [blog.abclonal.com]

- 25. Cell Proliferation Assays | AAT Bioquest [aatbio.com]

- 26. Modulation of antifolate cytotoxicity by metabolites from dying cells in a lymphocyte clonal assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Characterization of newly established this compound-resistant cell lines and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. drugs.com [drugs.com]

- 30. accessdata.fda.gov [accessdata.fda.gov]

- 31. Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the High-Affinity Interaction Between Pralatrexate and the Reduced Folate Carrier-1 (RFC-1)

This guide provides a detailed examination of the molecular interaction between pralatrexate, a potent antifolate chemotherapeutic, and its primary cellular transporter, the Reduced Folate Carrier-1 (RFC-1). Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights, quantitative data, and validated experimental protocols to offer a comprehensive understanding of this clinically significant interaction.

Introduction: A Symbiotic Relationship in Cancer Therapy

This compound (Folotyn®) is a folate analog metabolic inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] Its mechanism of action centers on the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides required for DNA and RNA replication.[1][3] However, the clinical efficacy of any antifolate is fundamentally dependent on its ability to enter and accumulate within malignant cells.

This is governed by the Reduced Folate Carrier-1 (RFC-1), a transmembrane protein encoded by the SLC19A1 gene.[4][5] RFC-1 is the major transport system for folates in mammalian cells.[4][6] this compound was rationally designed to exploit this pathway, exhibiting a significantly higher affinity for RFC-1 compared to its predecessor, methotrexate, and even natural folates.[7][8][9] This enhanced affinity leads to preferential uptake and retention in tumor cells, which often overexpress RFC-1 to meet the demands of rapid proliferation, forming the basis of its therapeutic window.[2][7][10]

This guide will dissect the structural basis of this interaction, quantify its affinity, provide methodologies for its study, and discuss the clinical implications for drug efficacy and resistance.

The Molecular Players

Reduced Folate Carrier-1 (RFC-1): The Cellular Gateway

RFC-1 is a member of the Major Facilitator Superfamily (MFS) of transporters, typically consisting of 12 transmembrane helices.[11] It functions as a bidirectional anion exchanger, coupling the import of folate and antifolate substrates to the export of intracellular organic anions.[5][11]

-

Function: In normal physiology, RFC-1 is crucial for maintaining folate homeostasis, which is essential for one-carbon metabolism, DNA synthesis, and repair.[4][6]

-

Structure: While a high-resolution crystal structure was historically elusive, recent cryo-electron microscopy studies have begun to reveal the molecular basis of substrate recognition.[5][6] Key amino acid residues in the transmembrane domains are critical for binding and translocation.[11]

-

Cancer Relevance: Many tumor types, particularly hematologic malignancies, overexpress RFC-1 to fuel their high proliferative rate.[2][7] This overexpression creates a vulnerability that can be exploited by antifolates with high affinity for the transporter.

This compound: A High-Affinity Ligand

This compound is a 10-deazaaminopterin analog of methotrexate.[12] Its unique structure, specifically a propargyl group substitution, was engineered to enhance its interaction with RFC-1 and the enzyme folylpolyglutamyl synthetase (FPGS).[12]

-

Enhanced Uptake: The primary distinction of this compound is its superior ability to be transported into the cell via RFC-1.[13]

-

Intracellular Trapping: Once inside the cell, this compound is efficiently polyglutamylated by FPGS.[3][12][14] This process adds glutamate residues, which not only traps the drug inside the cell, preventing efflux, but also increases its inhibitory potency against DHFR.[3][12]

Quantitative Analysis: this compound vs. Methotrexate Affinity

The therapeutic advantage of this compound is quantitatively demonstrated by its superior binding affinity (lower Michaelis constant, Kₘ) and transport efficiency (Vₘₐₓ/Kₘ) for RFC-1 compared to methotrexate.

| Parameter | This compound | Methotrexate | Fold Difference (Advantage) | Reference |

| RFC-1 Kₘ (μmol/L) | 0.3 | 4.8 | 16x Higher Affinity | [8][13] |

| RFC-1 Vₘₐₓ/Kₘ (Influx Rate) | 12.6 | 0.9 | ~14x Faster Transport | [8][13] |

| FPGS Kₘ (μmol/L) | 5.9 | 32.3 | ~5.5x Higher Affinity | [8][10] |

| FPGS Vₘₐₓ/Kₘ (Polyglutamylation Rate) | 23.2 | 2.2 | ~10.5x More Efficient | [8] |

Interpretation of Data:

-

The 16-fold lower Kₘ value for RFC-1 signifies that this compound binds to the transporter with much greater affinity than methotrexate.[8][13]

-

The ~14-fold higher transport rate (Vₘₐₓ/Kₘ) indicates that this compound is internalized into the cell far more efficiently.[8][13]

-

Similarly, the superior kinetics for FPGS ensures that once inside the cell, this compound is more rapidly and efficiently polyglutamylated, leading to enhanced intracellular retention and activity.[8][10]

Methodologies for Quantifying this compound-RFC-1 Interaction

Accurate characterization of the drug-transporter interaction is critical for preclinical development and understanding resistance. The following are standard, validated protocols.

Protocol: Competitive Radioligand Binding Assay

This assay determines the affinity of a non-labeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-methotrexate) for binding to RFC-1.

Causality: The choice of [³H]-methotrexate as the radioligand is based on its well-characterized interaction with RFC-1 and commercial availability. The experiment is performed on cells known to overexpress RFC-1 (e.g., CCRF-CEM leukemia cells) to ensure a robust signal-to-noise ratio.

Step-by-Step Methodology:

-

Cell Culture: Culture CCRF-CEM-7A cells, which are known to overexpress RFC-1, to mid-log phase.

-

Cell Preparation: Harvest cells and wash twice with a transport buffer (e.g., HBS, pH 7.4) to remove media components. Resuspend to a final concentration of 2x10⁷ cells/mL.

-

Assay Setup: In triplicate, prepare assay tubes containing:

-

A fixed, non-saturating concentration of [³H]-methotrexate.

-

Increasing concentrations of unlabeled this compound (or unlabeled methotrexate as a positive control).

-

A tube with a high concentration of unlabeled methotrexate (e.g., 100 µM) to determine non-specific binding.

-

A tube with buffer only for total binding.

-

-

Incubation: Initiate the binding reaction by adding the cell suspension to the tubes. Incubate for a short period (e.g., 2 minutes) at 37°C to measure initial influx rates.

-

Termination: Stop the transport by adding ice-cold stop buffer and rapidly filtering the mixture through a glass fiber filter to separate cells from the incubation medium.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration. Plot the percentage of specific binding against the log concentration of the competitor (this compound). Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Clinical Significance and Resistance Mechanisms

The high affinity of this compound for RFC-1 is not merely a biochemical curiosity; it has profound clinical implications.

Efficacy in T-Cell Lymphoma

The marked activity of this compound in T-cell malignancies is directly linked to its efficient transport.[15] Studies have shown that sensitivity to this compound-induced apoptosis correlates directly with higher baseline levels of RFC-1 mRNA expression in cancer cell lines.[9][16][17] Cells that express more of the transporter internalize more of the drug, leading to more potent inhibition of DHFR and subsequent cell death.[16]

Mechanisms of Resistance

Resistance to antifolates is a significant clinical challenge. For this compound, the primary mechanisms of acquired resistance often involve the RFC-1 transporter itself.

-

Downregulation of RFC-1: The most common mechanism of resistance is the decreased expression of the SLC19A1 gene.[18] Tumor cells that reduce the number of RFC-1 transporters on their surface become less efficient at taking up the drug, thereby limiting its cytotoxic effect.[6]

-

Mutations in RFC-1: While less common, mutations in the SLC19A1 gene can alter the structure of the transporter, leading to decreased binding affinity for this compound.[5][19] This prevents the drug from effectively entering the cell even if the transporter is present.

Conclusion and Future Directions

This compound's clinical success is a testament to rational drug design, where a deep understanding of a biological transport mechanism was leveraged to create a more effective therapeutic. Its high affinity for the Reduced Folate Carrier-1 allows for selective accumulation in malignant cells, providing a wider therapeutic index than older antifolates. The level of RFC-1 expression has emerged as a key biomarker for predicting sensitivity, while its downregulation is a primary driver of acquired resistance.[9][16]

Future research should focus on strategies to overcome RFC-1-mediated resistance, such as combination therapies that may re-sensitize tumors or the development of novel agents that utilize alternative entry mechanisms. Furthermore, refining RFC-1 expression assays for patient stratification could lead to more personalized and effective treatment strategies for patients with T-cell lymphomas and other susceptible malignancies.

References

- What is the mechanism of this compound? - Patsnap Synapse. (2024).

- This compound Injection: Package Insert / Prescribing Info / MOA - Drugs.com.

- This compound - Wikipedia. This article details the history, approval, and mechanism of this compound, highlighting its design to selectively enter cancer cells via RFC-1.

- Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC - NIH.

- Mechanism of action of this compound. This compound is transported into... - ResearchGate.

- This compound | C23H23N7O5 | CID 148121 - PubChem - NIH.

- Structure and function of the reduced folate carrier a paradigm of a major facilitator superfamily mammalian nutrient transporter - PubMed.

- Phase II-I-II Study of Two Different Doses and Schedules of this compound, a High-Affinity Substrate for the Reduced Folate Carrier, in Patients With Relapsed or Refractory Lymphoma Reveals Marked Activity in T-Cell Malignancies - NIH.

- This compound, a novel class of antifol with high affinity for the reduced folate carrier-type 1, produces marked complete and durable remissions in a diversity of chemotherapy refractory cases of T-cell lymphoma - PubMed.

- The anti-tumor activity of this compound (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma - NIH. This study demonstrates that sensitivity to this compound correlates with basal RFC mRNA expression levels.

- Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PubMed Central.

- This compound Has Potent Activity Against Multiple Myeloma In Vitro and In Vivo, and Activity Correlates with Tumor RFC-1 and DHFR Expression | Blood | American Society of Hematology - ASH Publications.

- Methotrexate and this compound - PMC - PubMed Central - NIH. This article notes that this compound has preferential uptake in cells due to its increased affinity for RFC-1.

- Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PubMed Central.

- Reduced folate carrier family - Wikipedia. This article provides structural and mechanistic details of the RFC family of transporters, including their 12-transmembrane segment structure and proposed anion antiport mechanism.

- The anti-tumor activity of this compound (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma | Oncotarget. This study confirms that this compound was designed for greater affinity to RFC and that differential expression of RFC is a critical determinant of sensitivity.

- Single agent and combination studies of this compound and molecular correlates of sensitivity.

- Methotrexate recognition by the human reduced folate carrier SLC19A1 - PMC.

- Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PubMed Central.

- Critical appraisal of this compound in the management of difficult-to-treat peripheral T cell lymphoma - PubMed Central.

- A mutated murine reduced folate carrier (RFC1) with increased affinity for folic acid, decreased affinity for methotrexate, and an obligatory anion requirement for transport function - PubMed.

Sources

- 1. drugs.com [drugs.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methotrexate recognition by the human reduced folate carrier SLC19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and function of the reduced folate carrier a paradigm of a major facilitator superfamily mammalian nutrient transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase II-I-II Study of Two Different Doses and Schedules of this compound, a High-Affinity Substrate for the Reduced Folate Carrier, in Patients With Relapsed or Refractory Lymphoma Reveals Marked Activity in T-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. This compound | C23H23N7O5 | CID 148121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Reduced folate carrier family - Wikipedia [en.wikipedia.org]

- 12. Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound, a novel class of antifol with high affinity for the reduced folate carrier-type 1, produces marked complete and durable remissions in a diversity of chemotherapy refractory cases of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The anti-tumor activity of this compound (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

- 18. Single agent and combination studies of this compound and molecular correlates of sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A mutated murine reduced folate carrier (RFC1) with increased affinity for folic acid, decreased affinity for methotrexate, and an obligatory anion requirement for transport function - PubMed [pubmed.ncbi.nlm.nih.gov]

Pralatrexate vs. Methotrexate: A Mechanistic Deep Dive for the Research Professional

An In-depth Technical Guide on the Core Mechanisms of Action of Two Critical Antifolate Drugs

Authored by: Gemini, Senior Application Scientist

Abstract

Antifolate chemotherapeutics have long been a cornerstone of cancer treatment, targeting the fundamental reliance of rapidly proliferating cells on folate-dependent metabolic pathways for nucleotide synthesis. Methotrexate, a first-generation antifolate, has seen widespread use for decades across a spectrum of malignancies and autoimmune disorders. However, its efficacy can be limited by both intrinsic and acquired resistance. Pralatrexate, a second-generation antifolate, was rationally designed to overcome some of these limitations. This technical guide provides an in-depth, comparative analysis of the mechanisms of action of this compound and methotrexate, tailored for researchers, scientists, and drug development professionals. We will dissect the critical differences in their cellular uptake, enzymatic inhibition, and intracellular metabolism that underpin their distinct clinical activity profiles. This guide will further explore the molecular basis of resistance to these agents and provide detailed experimental protocols for their mechanistic evaluation.

Introduction: The Folate Pathway as a Therapeutic Target

The folate metabolic pathway is indispensable for cellular proliferation, providing essential one-carbon units for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[1] This pathway is particularly critical for cancer cells, which are characterized by their high rates of replication. The central enzyme in this pathway is dihydrofolate reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are the active cofactors in one-carbon metabolism.[2]

Antifolates, such as methotrexate and this compound, are structural analogs of folic acid that competitively inhibit DHFR, leading to a depletion of intracellular THF pools.[2][3] This disruption of folate metabolism results in the inhibition of DNA and RNA synthesis, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4]

Methotrexate (MTX) , a derivative of aminopterin, was one of the first rationally designed anticancer drugs and remains a key component of many chemotherapy regimens.[5] Its therapeutic applications extend beyond oncology to the treatment of autoimmune diseases like rheumatoid arthritis.[6]

This compound (PDX) is a newer generation antifolate, specifically a 10-deazaaminopterin analog of methotrexate.[5] It was approved by the U.S. Food and Drug Administration (FDA) for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL), a setting where it has demonstrated significant clinical activity.[7] The rational design of this compound aimed to enhance its therapeutic index by improving its transport into tumor cells and increasing its intracellular retention.[4][8]

Comparative Mechanism of Action: A Tale of Two Antifolates

While both this compound and methotrexate share the common target of DHFR, their distinct pharmacological properties arise from key differences in three critical processes: cellular uptake, intracellular polyglutamylation, and the potency of DHFR inhibition.

Cellular Uptake: The Gateway to Cytotoxicity

The primary route of entry for both methotrexate and this compound into cancer cells is the Reduced Folate Carrier 1 (RFC1) , a transmembrane protein that mediates the transport of folates and antifolates.[8][9] The efficiency of this transport is a critical determinant of drug efficacy.

This compound was specifically designed to have a higher affinity for RFC1 compared to methotrexate.[4][8] This enhanced affinity translates into a significantly more efficient uptake into tumor cells that express RFC1.[8]

Table 1: Comparative Kinetics of RFC1-Mediated Transport

| Parameter | This compound | Methotrexate | Fold Difference (PDX vs. MTX) | Reference(s) |

| Km (μmol/L) | 0.3 | 4.8 | ~16-fold lower | [2][8] |

| Vmax/Km | 12.6 | 0.9 | ~14-fold higher | [2][8] |

Km represents the substrate concentration at half-maximal transport velocity, with a lower value indicating higher affinity. Vmax/Km is a measure of transport efficiency.

This superior transport efficiency of this compound is a key contributor to its enhanced anti-tumor activity, particularly in malignancies with high RFC1 expression.[8]

Intracellular Retention: The Role of Polyglutamylation

Once inside the cell, both this compound and methotrexate are substrates for the enzyme folylpolyglutamate synthetase (FPGS) .[4][10] FPGS catalyzes the addition of multiple glutamate residues to the drug molecules, a process known as polyglutamylation.[10] These polyglutamated forms are larger and more negatively charged, leading to their prolonged intracellular retention as they are poor substrates for efflux pumps.[10] Furthermore, polyglutamated antifolates are often more potent inhibitors of DHFR and other folate-dependent enzymes.[11]

This compound is a more efficient substrate for FPGS than methotrexate, resulting in more extensive and rapid polyglutamylation.[2][8] This leads to higher intracellular concentrations and a longer duration of action for this compound.[8]

Table 2: Comparative Kinetics of FPGS-Mediated Polyglutamylation

| Parameter | This compound | Methotrexate | Fold Difference (PDX vs. MTX) | Reference(s) |

| Km (μmol/L) | 5.9 | 32.3 | ~5.5-fold lower | [2] |

| Vmax/Km | 23.2 | 2.2 | ~10.5-fold higher | [2] |

Km represents the substrate concentration at half-maximal enzyme velocity, with a lower value indicating higher affinity. Vmax/Km is a measure of catalytic efficiency.

Target Engagement: Dihydrofolate Reductase (DHFR) Inhibition

Both this compound and methotrexate are potent competitive inhibitors of DHFR.[2][5] While both drugs effectively block the enzyme's function, there are subtle differences in their inhibitory constants (Ki).

Table 3: Comparative Inhibition of Dihydrofolate Reductase (DHFR)

| Parameter | This compound | Methotrexate | Reference(s) |

| Ki (nM) | 45 | 26 | [5] |

| Ki (pM) | 13.4 | - | [12] |

Ki represents the inhibition constant, with a lower value indicating a more potent inhibitor. Note that reported values can vary between studies due to different experimental conditions.

While some studies suggest methotrexate may have a slightly lower Ki for DHFR, the significantly enhanced cellular uptake and polyglutamylation of this compound lead to a greater overall inhibition of the folate pathway within the tumor cell.[5][8]

Visualizing the Mechanistic Differences

The following diagrams illustrate the key steps in the mechanisms of action for both this compound and methotrexate, highlighting the points of divergence that contribute to this compound's enhanced efficacy.

Figure 1. Comparative cellular pharmacology of this compound and methotrexate.

Mechanisms of Resistance: A Clinical Challenge

Resistance to antifolate therapy is a significant clinical problem that can be either intrinsic or acquired. The mechanisms of resistance are often multifaceted and can involve alterations in any of the key steps of the drugs' mechanisms of action.

Methotrexate Resistance

The primary mechanisms of resistance to methotrexate include:

-

Impaired Cellular Uptake: Downregulation or inactivating mutations of the RFC1 gene can significantly reduce methotrexate influx, thereby limiting its cytotoxic effects.[9][13]

-

Defective Polyglutamylation: Reduced activity of FPGS, due to decreased expression or mutations, leads to inefficient intracellular retention of methotrexate.[14]

-

DHFR Overexpression: Amplification of the DHFR gene results in an increased level of the target enzyme, requiring higher concentrations of methotrexate to achieve effective inhibition.[15][16]

-

Altered DHFR Affinity: Point mutations in the DHFR gene can reduce the binding affinity of methotrexate, rendering the enzyme less susceptible to inhibition.[14]

This compound Resistance

While this compound was designed to overcome some of the resistance mechanisms that affect methotrexate, resistance to this compound can still develop. Emerging evidence suggests that the mechanisms of this compound resistance can include:

-

Reduced RFC1 Expression: Similar to methotrexate, decreased expression of the RFC1 transporter can impair this compound uptake.[4]

-

Alterations in Folate Metabolism: While less common, changes in the expression or activity of FPGS and DHFR can also contribute to this compound resistance.[4]

-

Epigenetic Modifications: Studies have shown that changes in DNA methylation patterns, such as the overexpression of DNA methyltransferase 3β (DNMT3B), may play a role in acquired this compound resistance.[4]

Experimental Protocols for Mechanistic Evaluation

The following protocols provide a framework for the in vitro characterization of the mechanisms of action of this compound and methotrexate.

DHFR Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

-

Recombinant human DHFR

-

Dihydrofolic acid (DHF)

-

NADPH

-

This compound and Methotrexate

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

96-well UV-transparent microplate

-

Spectrophotometer with kinetic reading capabilities

Procedure:

-

Prepare serial dilutions of this compound and methotrexate in assay buffer.

-

In a 96-well plate, add the assay buffer, DHFR enzyme, and the antifolate solutions (or vehicle control).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding a solution of DHF and NADPH.

-

Immediately begin kinetic measurements of absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

-

Calculate the reaction rate (V) from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each drug concentration and calculate the IC50 and Ki values.[17][18]

Cellular Uptake Assay using Radiolabeled Drugs

This assay quantifies the uptake of radiolabeled this compound or methotrexate into cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

[³H]-Pralatrexate or [³H]-Methotrexate

-

Unlabeled this compound and methotrexate

-

Ice-cold phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail and counter

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Wash the cells with warm PBS.

-

Add medium containing a fixed concentration of radiolabeled drug, with or without increasing concentrations of unlabeled drug (for competition experiments).

-

Incubate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).

-

Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.

-

Lyse the cells and measure the protein concentration of the lysate.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Normalize the uptake to the protein concentration and calculate transport kinetics (Km and Vmax).[1][19]

FPGS Activity Assay

This assay measures the activity of FPGS by quantifying the incorporation of radiolabeled glutamate into an antifolate substrate.

Materials:

-

Cell lysate from the cancer cell line of interest

-

This compound or Methotrexate

-

[³H]-Glutamic acid

-

ATP and other necessary cofactors

-

Reaction buffer (e.g., Tris-HCl, pH 8.5)

-

Method for separating polyglutamated products (e.g., HPLC)

Procedure:

-

Prepare cell lysates from the cancer cell line.

-

Set up a reaction mixture containing the cell lysate, antifolate substrate, [³H]-glutamic acid, ATP, and reaction buffer.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by boiling or adding acid).

-

Separate the polyglutamated products from the unreacted [³H]-glutamic acid using HPLC.

-

Quantify the amount of radiolabeled polyglutamates formed to determine FPGS activity.[20]

Conclusion and Future Perspectives

This compound represents a significant advancement in antifolate chemotherapy, demonstrating a clear mechanistic rationale for its enhanced anti-tumor activity compared to methotrexate. Its superior cellular uptake via RFC1 and more efficient intracellular retention through polyglutamylation by FPGS lead to a more profound and sustained inhibition of the folate pathway in cancer cells. Understanding these intricate molecular mechanisms is paramount for optimizing the clinical use of both drugs, developing strategies to overcome resistance, and designing the next generation of antifolate therapeutics. Further research into the interplay between these drugs and the complex cellular machinery of folate metabolism will undoubtedly unveil new opportunities for targeted cancer therapy.

References

-

Distinct mechanistic activity profile of this compound in comparison to other antifolates in in vitro and in vivo models of human cancers. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

Characterization of newly established this compound-resistant cell lines and the mechanisms of resistance. Cancer Science. Available at: [Link]

-

Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells. PLOS ONE. Available at: [Link]

-

Safety and efficacy of this compound in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma. Therapeutic Advances in Hematology. Available at: [Link]

-

Safety and Efficacy of this compound in the Management of Relapsed or Refractory Peripheral T-cell Lymphoma. Clinical Medicine Insights: Oncology. Available at: [Link]

-

Methotrexate transport and resistance. Pharmaceutical Research. Available at: [Link]

-

Molecular Mechanism of Antifolate Transport-Deficiency in a Methotrexate-Resistant MOLT-3 Human Leukemia Cell Line. Blood. Available at: [Link]

-

Folate analogues as substrates of mammalian folylpolyglutamate synthetase. Biochemistry. Available at: [Link]

-

Erythrocyte Folyl Polyglutamate Synthetase Activity Profiling as a Potential Tool for the Prediction of Methotrexate Efficacy and Toxicity in Rheumatoid Arthritis. MDPI. Available at: [Link]

-

Methotrexate Mechanism in Treatment of Rheumatoid Arthritis. Journal of Inflammation Research. Available at: [Link]

-

Generation of this compound resistant T-cell lymphoma lines reveals two patterns of acquired drug resistance that is overcome with epigenetic modifiers. ResearchGate. Available at: [Link]

-

Mechanism of action of this compound. This compound is transported into... ResearchGate. Available at: [Link]

-

Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells. ResearchGate. Available at: [Link]

-

Molecular mechanisms of resistance to antifolates, a review. Current Pharmaceutical Design. Available at: [Link]

-

Involvement of Multiple Transporters-mediated Transports in Mizoribine and Methotrexate Pharmacokinetics. Biological and Pharmaceutical Bulletin. Available at: [Link]

-

Fig. 1. Transport properties of MTX via RFC-1. A, time-profile of MTX... ResearchGate. Available at: [Link]

-

This compound Pharmacology and Clinical Development. ResearchGate. Available at: [Link]

-

The anti-tumor activity of this compound (PDX) correlates with the expression of RFC and DHFR mRNA in preclinical models of multiple myeloma. Oncotarget. Available at: [Link]

-

Amplification of the dihydrofolate reductase gene is a mechanism of acquired resistance to methotrexate in patients with acute lymphoblastic leukemia and is correlated with p53 gene mutations. Blood. Available at: [Link]

-

Super in vitro synergy between inhibitors of dihydrofolate reductase and inhibitors of other folate-requiring enzymes: the critical role of polyglutamylation. Molecular Pharmacology. Available at: [Link]

-

Phase 1 study evaluating the safety and pharmacokinetics of this compound in relapsed/refractory advanced solid tumors and lymphoma patients with mild, moderate, and severe renal impairment. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

Effects of folylpolyglutamate synthetase modulation on chemosensitivity of colon cancer cells to 5-fluorouracil and methotrexate. British Journal of Cancer. Available at: [Link]

-

This compound Monograph for Professionals. Drugs.com. Available at: [Link]

-

Selection for methotrexate resistance in mammalian cells bearing a Drosophila dihydrofolate reductase transgene. Gene. Available at: [Link]

-